Butoctamide semisuccinate
Overview
Description
Scientific Research Applications
Butoctamide hemisuccinate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of amide and ester chemistry.
Medicine: It is used as a hypnotic agent to treat insomnia and other sleep-related disorders.
Industry: It is used in the formulation of various pharmaceutical products.
Safety and Hazards
Mechanism of Action
Target of Action
Butoctamide semisuccinate is primarily used as a hypnotic drug It has been suggested that it stimulates serotonin release from rat peritoneal mast cells , indicating a potential interaction with serotonin receptors.
Mode of Action
Its hypnotic effect suggests that it likely interacts with central nervous system (cns) receptors to induce sleep . The stimulation of serotonin release could contribute to its hypnotic effects, as serotonin plays a crucial role in sleep regulation .
Pharmacokinetics
This compound is easily absorbed when taken orally and can cross the blood-brain barrier as well as the placental barrier . It is excreted entirely by the kidneys within 24 hours . This indicates that the drug has a short duration of action, which is beneficial for a hypnotic drug as it reduces the likelihood of next-day drowsiness.
Result of Action
The primary result of this compound’s action is its hypnotic effect. It can shorten the time it takes to fall asleep, prolong total sleep time, and reduce the number of awakenings . This makes it effective for the treatment of insomnia .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its absorption could be affected by the presence of food in the stomach. Additionally, its excretion could be influenced by kidney function, which can be affected by factors such as hydration status and age. Furthermore, co-administration with CNS depressants or alcohol can enhance the effects of this compound, and dosage adjustments may be necessary .
Preparation Methods
Synthetic Routes and Reaction Conditions
Butoctamide hemisuccinate can be synthesized through the reaction of diketene with 2-ethylhexylamine to form N-(2-ethylhexyl)acetoacetamide. This intermediate is then reduced using hydrogen over Raney-Nickel in methanol to yield the target compound .
Industrial Production Methods
The industrial production of butoctamide hemisuccinate follows similar synthetic routes but on a larger scale, ensuring the purity and consistency required for pharmaceutical applications. The process involves stringent quality control measures to ensure the final product meets regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Butoctamide hemisuccinate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction and various oxidizing agents for oxidation. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions typically yield more reduced forms of the compound, while oxidation reactions yield more oxidized forms.
Comparison with Similar Compounds
Similar Compounds
Hexobutyramide: Another hypnotic agent with similar properties.
Benzodiazepines: A class of compounds used to treat anxiety and sleep disorders.
Barbiturates: Older hypnotic agents with a higher risk of dependence and side effects.
Uniqueness
Butoctamide hemisuccinate is unique in its ability to increase REM sleep without causing significant side effects or dependence . This makes it a valuable alternative to other hypnotic agents, particularly for long-term use.
Properties
IUPAC Name |
4-[4-(2-ethylhexylamino)-4-oxobutan-2-yl]oxy-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO5/c1-4-6-7-13(5-2)11-17-14(18)10-12(3)22-16(21)9-8-15(19)20/h12-13H,4-11H2,1-3H3,(H,17,18)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQONVBIGUJWUFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CNC(=O)CC(C)OC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
32266-82-3 (calcium salt[2:1]) | |
Record name | Butoctamide semisuccinate [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032838281 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4057716 | |
Record name | Butoctamide semisuccinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4057716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32838-28-1 | |
Record name | 1-[3-[(2-Ethylhexyl)amino]-1-methyl-3-oxopropyl] butanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32838-28-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butoctamide semisuccinate [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032838281 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butoctamide semisuccinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4057716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BUTOCTAMIDE SEMISUCCINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F58251NT6M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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